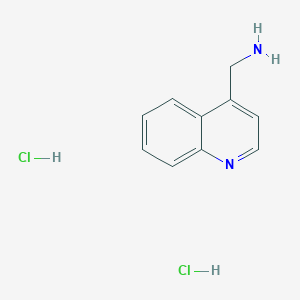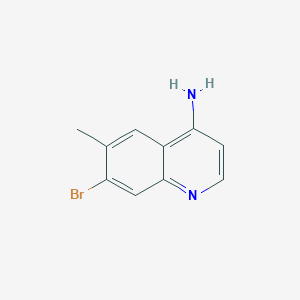
2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine
Übersicht
Beschreibung
“2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine” is a chemical compound with the molecular formula C10H12BrNO2. It has a molecular weight of 258.115 g/mol . The compound is also known by other names such as 2-bromo-6-tetrahydropyran-4-yloxy pyridine, 2-bromo-6-oxan-4-yloxy pyridine, and 2-bromo-6-oxan-4-yl oxy pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-(6-Bromohexyloxy)tetrahydro-2H-pyran can be synthesized by reacting 6-bromohexanol and pyridinium p-toluenesulfonate in anhydrous dichloromethane .Molecular Structure Analysis
The IUPAC name of the compound is 2-bromo-6-(oxan-4-yloxy)pyridine. The InChI key is VLEKIKTZHYMZEW-UHFFFAOYSA-N . The SMILES representation of the molecule is C1COCCC1OC2=NC(=CC=C2)Br .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine is a valuable intermediate in the synthesis of various heterocyclic compounds. Its structure is conducive to nucleophilic substitution reactions, which can lead to the formation of diverse heterocycles that are prevalent in many pharmaceuticals and natural products .
Development of Melanocortin-4 Receptor Agonists
This compound has been used as a reactant in the preparation of small-molecule melanocortin-4 receptor agonists. These agonists show promise in pilot studies for treating sexual dysfunction in humans, indicating the compound’s potential in therapeutic applications .
Suzuki Cross-Coupling Reactions
In organic chemistry, the Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. 2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine serves as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents, facilitating the synthesis of complex organic molecules .
Synthesis of Aliphatic Hydrocarbons
The compound is involved in the synthesis of aliphatic hydrocarbons through nickel-catalyzed Suzuki cross-coupling with alkylboranes. This application is significant in the field of material science, where aliphatic hydrocarbons are used as solvents, lubricants, and in the production of polymers .
Bioassay-Guided Isolation
2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine can be used in bioassay-guided isolation processes. This technique involves the use of biological assays to guide the separation and identification of bioactive compounds. The compound’s structural features make it suitable for such applications, aiding in the discovery of new drugs and biological agents .
Pharmaceutical Intermediates
Due to its reactive bromine atom and the tetrahydropyran ring, this compound is a versatile intermediate in pharmaceutical manufacturing. It can be transformed into various pharmacologically active molecules, playing a crucial role in the development of new medications .
Histone Deacetylase (HDAC) Inhibitors
It may also be used in the synthesis of potential histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, which can be used in cancer therapy as they affect gene expression and induce cell cycle arrest .
Organic Synthesis Research
In academic and industrial research laboratories, 2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine is a subject of study for its reactivity and potential in creating new organic synthesis methodologies. Its use in various reactions contributes to the advancement of synthetic organic chemistry .
Safety and Hazards
The compound is known to cause serious eye irritation. It is harmful if inhaled, causes skin irritation, may cause respiratory irritation, is harmful in contact with skin, and is harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection. If swallowed or inhaled, it is advised to call a poison center or doctor .
Eigenschaften
IUPAC Name |
2-bromo-6-(oxan-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-10-3-1-2-9(12-10)8-4-6-13-7-5-8/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAMZUWDXLBSMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(oxan-4-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



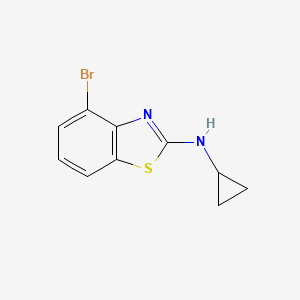

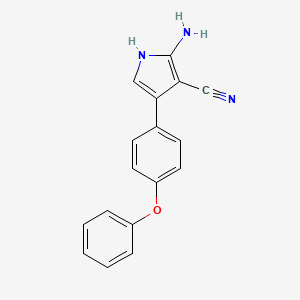
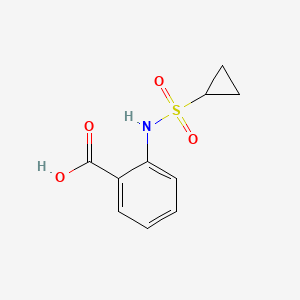
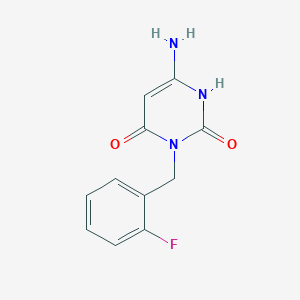

![propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B1520118.png)



